N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 394232-54-3
VCID: VC6235615
InChI: InChI=1S/C24H24N6O3S2/c1-16-7-6-10-19(17(16)2)30-20(13-26-21(31)14-33-18-8-4-3-5-9-18)28-29-24(30)35-15-22(32)27-23-25-11-12-34-23/h3-12H,13-15H2,1-2H3,(H,26,31)(H,25,27,32)
SMILES: CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=CC=C4)C
Molecular Formula: C24H24N6O3S2
Molecular Weight: 508.62

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

CAS No.: 394232-54-3

Cat. No.: VC6235615

Molecular Formula: C24H24N6O3S2

Molecular Weight: 508.62

* For research use only. Not for human or veterinary use.

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide - 394232-54-3

CAS No. 394232-54-3
Molecular Formula C24H24N6O3S2
Molecular Weight 508.62
IUPAC Name N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C24H24N6O3S2/c1-16-7-6-10-19(17(16)2)30-20(13-26-21(31)14-33-18-8-4-3-5-9-18)28-29-24(30)35-15-22(32)27-23-25-11-12-34-23/h3-12H,13-15H2,1-2H3,(H,26,31)(H,25,27,32)
Standard InChI Key ABDAOUAHDOGPFC-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=CC=C4)C

Chemical Structure and Molecular Properties

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide (CAS No. 394232-54-3) has a molecular formula of C₂₄H₂₄N₆O₃S₂ and a molecular weight of 508.62 g/mol. The structure comprises:

  • A 1,2,4-triazole core substituted at the 4-position with a 2,3-dimethylphenyl group.

  • A thioether linkage at the 5-position connecting the triazole ring to a 2-oxo-2-(thiazol-2-ylamino)ethyl group.

  • A phenoxyacetamide side chain attached via a methylene bridge to the triazole’s 3-position.

Key structural features likely influencing its reactivity and bioactivity include:

  • The electron-rich thiazole and triazole rings, which participate in hydrogen bonding and π-π stacking interactions.

  • The 2,3-dimethylphenyl group, which may enhance lipophilicity and membrane permeability.

  • The thioether and amide linkages, offering sites for metabolic modification or enzymatic recognition .

PropertyValueSource
Molecular FormulaC₂₄H₂₄N₆O₃S₂
Molecular Weight508.62 g/mol
CAS Number394232-54-3
Key Functional GroupsTriazole, Thiazole, Phenoxyacetamide

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, leveraging established methodologies for triazole and thiazole formation:

  • Triazole Core Construction: The 1,2,4-triazole ring may be synthesized via cyclization of thiosemicarbazides or through Huisgen cycloaddition reactions. For example, reacting a substituted hydrazine with a carbonyl compound could yield the triazole scaffold.

  • Thioether Linkage Formation: Introduction of the thioether group at the triazole’s 5-position might involve nucleophilic substitution between a triazole-thiol intermediate and a brominated 2-oxoethyl-thiazolylamine derivative.

  • Phenoxyacetamide Attachment: The phenoxyacetamide side chain could be coupled to the triazole’s methylene group using standard amide bond-forming reagents such as EDCI or HOBt .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve proton environments and confirm substituent positions .

  • Infrared Spectroscopy (IR): Peaks near 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) would validate amide and amine groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion peaks and fragment patterns.

Hypothesized Biological Activities

Antimicrobial Activity

Compounds containing triazole and thiazole rings exhibit broad-spectrum antimicrobial properties. For instance, analogous thiazole derivatives demonstrate minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The thioether linkage in this compound may enhance membrane penetration, while the phenoxyacetamide moiety could interfere with bacterial cell wall synthesis.

Enzyme Inhibition

The triazole-thiazole framework may inhibit enzymes critical for pathogen survival or tumor progression:

  • Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, inhibition could suppress pH regulation and metastasis.

  • Kinases: Molecular docking studies suggest potential binding to EGFR or VEGFR2 active sites.

Structure-Activity Relationship (SAR) Considerations

While direct SAR data for this compound is unavailable, inferences from related molecules suggest:

Structural FeatureHypothesized Impact on Activity
2,3-DimethylphenylEnhances lipophilicity and target binding
Thioether LinkageImproves metabolic stability
PhenoxyacetamideMediates interactions with hydrophobic enzyme pockets

Modifications such as replacing the methyl groups on the phenyl ring with halogens could alter electronic properties and potency .

Research Challenges and Future Directions

Data Gaps

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exists for this compound.

  • Mechanistic Clarity: The exact molecular targets remain unvalidated.

Recommended Studies

  • Synthetic Optimization: Screen reaction conditions (e.g., solvents, catalysts) to improve yield beyond current estimates of 40–60%.

  • In Vitro Screening: Test against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Computational Modeling: Perform molecular dynamics simulations to predict binding modes to EGFR or MMP-9.

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